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molecular formula C17H18N2 B8696427 4-(2-Methylpiperidin-1-yl)naphthalene-1-carbonitrile CAS No. 870889-66-0

4-(2-Methylpiperidin-1-yl)naphthalene-1-carbonitrile

Cat. No. B8696427
M. Wt: 250.34 g/mol
InChI Key: RDZBWRCZSVINPK-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

1-Cyano-4-fluoronaphthalene (100 mg, 0.58 mmol), 2-methylpiperidine (0.28 mL, 2.3 mmol) and DBU (0.01 mL, 59 μmol) were dissolved in pyridine (2 mL) and stirred at 60° C. for 3 days. The temperature was raised to 110° C. and the stirring was continued for 10 days. The reaction was worked up in the same way as for 198RL60. The crude compound was purified by preparative TLC followed by preparative HPLC to give the title compound (27.4 mg, 19%) as a colourless oil, which was stored under argon atmosphere.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[CH3:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][NH:16]1.C1CCN2C(=NCCC2)CC1>N1C=CC=CC=1>[CH3:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][N:16]1[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Name
Quantity
0.28 mL
Type
reactant
Smiles
CC1NCCCC1
Name
Quantity
0.01 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 110° C.
WAIT
Type
WAIT
Details
the stirring was continued for 10 days
Duration
10 d
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by preparative TLC

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1N(CCCC1)C1=CC=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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